- Silica-supported Fe/Fe-O nanoparticles for the catalytic hydrogenation of nitriles to amines in the presence of aluminium additives, Nature Catalysis, 2022, 5(1), 20-29
Cas no 93919-56-3 (1-[4-(trifluoromethoxy)phenyl]methanamine)
93919-56-3 structure
Product Name:1-[4-(trifluoromethoxy)phenyl]methanamine
Numero CAS:93919-56-3
MF:C8H8F3NO
MW:191.15043258667
MDL:MFCD00061237
CID:61659
PubChem ID:571846
Update Time:2024-10-25
1-[4-(trifluoromethoxy)phenyl]methanamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- (4-(Trifluoromethoxy)phenyl)methanamine
- 4-(Trifluoromethoxy)benzylamine
- [4-(trifluoromethoxy)phenyl]methanamine
- 1-[4-(Trifluoromethoxy)phenyl]methanamine
- p-(Trifluoromethoxy)benzylamine
- ((4-(Trifluoromethoxy)phenyl)methyl)amine
- Benzenemethanamine, 4-(trifluoromethoxy)-
- 4-trifluoromethoxybenzylamine
- 4-(trifluoromethoxy)benzyl amine
- p-trifluoromethoxybenzylamine
- DBGROTRFYBSUTR-UHFFFAOYSA-N
- [4-(trifluoromethoxy)phenyl]methylamine
- p-trifluoromethoxybenzyl amine
- Pu
- 4-(Trifluoromethoxy)benzenemethanamine (ACI)
- 4-(Trifluoromethoxy)benzylamine,98%
- (4-trifluoromethoxyphenyl)methanamine
- DB-057449
- EN300-25596
- SY016916
- J-513899
- 93919-56-3
- 4-trifluoromethoxy-benzyl amine
- AKOS000264340
- Z212046238
- 4trifluoromethoxy-benzylamine
- MFCD00061237
- QKEQESHKCJUQDA-UHFFFAOYSA-N
- [4-(Trifluoromethoxy)phenyl]methanamine #
- CS-W013220
- NS00064264
- 4-(trifluoromethoxy)-benzylamine
- BDBM626121
- Q27452013
- P-(TRIFLUOROMETHOXY)BENZYL AMINE
- 1FD
- CK1122
- 4-trifluormethoxy-benzylamine
- CHEMBL216733
- EINECS 300-040-1
- F2145-0705
- 4-trifluoromethoxy-benzylamine
- [4-(trifluoromethoxy)benzyl]amine
- 4-(trifluormethoxy)-benzylamine
- 4-trifluoromethoxy benzylamine
- STK503677
- 4-(Trifluoromethoxy)benzylamine, 95%
- ALBB-006030
- FS-1027
- DTXSID20239895
- AC-2348
- SCHEMBL106741
- 4-trifluoromethoxybenzyl amine
- 1-[4-(trifluoromethoxy)phenyl]methanamine
-
- MDL: MFCD00061237
- Inchi: 1S/C8H8F3NO/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4H,5,12H2
- Chiave InChI: DBGROTRFYBSUTR-UHFFFAOYSA-N
- Sorrisi: FC(OC1C=CC(CN)=CC=1)(F)F
- BRN: 8200624
Proprietà calcolate
- Massa esatta: 191.05600
- Massa monoisotopica: 191.056
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 13
- Conta legami ruotabili: 2
- Complessità: 152
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 2
- Superficie polare topologica: 35.2
Proprietà sperimentali
- Colore/forma: liquido incolore
- Densità: 1.252 g/mL at 25 °C(lit.)
- Punto di fusione: No data available
- Punto di ebollizione: 57-60 °C/10 mmHg(lit.)
- Punto di infiammabilità: Fahrenheit: 172,4 ° f
Celsius: 78 ° c - Indice di rifrazione: n20/D 1.452(lit.)
- PSA: 35.25000
- LogP: 2.74420
- Sensibilità: Air Sensitive
- Solubilità: Non determinato
1-[4-(trifluoromethoxy)phenyl]methanamine Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H315,H319,H335
- Dichiarazione di avvertimento: P261,P305+P351+P338
- Numero di trasporto dei materiali pericolosi:UN2735
- WGK Germania:3
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: S26-S36/37/39
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R36/37/38
- Gruppo di imballaggio:III
- Termine di sicurezza:8
- Classe di pericolo:8
- PackingGroup:III
- Condizioni di conservazione:Keep in dark place,Inert atmosphere,2-8°C
1-[4-(trifluoromethoxy)phenyl]methanamine Dati doganali
- CODICE SA:2922199090
- Dati doganali:
Codice doganale cinese:
2922199090Panoramica:
2922199090. altri amminoacalcoli e loro eteri, esteri e loro sali (eccetto quelli contenenti più di un gruppo contenente ossigeno). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto dei componenti, uso per, Indicare il colore dell'etanolamina e del suo sale, dichiarare l'imballaggio dell'etanolamina e del suo sale
Riassunto:
2922199090. altri amminoacalcoli, diversi da quelli contenenti più funzioni ossigenate, loro eteri ed esteri; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%
1-[4-(trifluoromethoxy)phenyl]methanamine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 001408-5g |
4-(Trifluoromethoxy)benzylamine |
93919-56-3 | 98% | 5g |
£10.00 | 2022-03-29 | |
| Fluorochem | 001408-25g |
4-(Trifluoromethoxy)benzylamine |
93919-56-3 | 98% | 25g |
£12.00 | 2022-03-29 | |
| Fluorochem | 001408-100g |
4-(Trifluoromethoxy)benzylamine |
93919-56-3 | 98% | 100g |
£42.00 | 2022-03-29 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T130135-1g |
1-[4-(trifluoromethoxy)phenyl]methanamine |
93919-56-3 | 97% | 1g |
¥46.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T130135-25g |
1-[4-(trifluoromethoxy)phenyl]methanamine |
93919-56-3 | 97% | 25g |
¥396.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T130135-5g |
1-[4-(trifluoromethoxy)phenyl]methanamine |
93919-56-3 | 97% | 5g |
¥88.90 | 2023-08-31 | |
| Alichem | A012000087-250mg |
4-(Trifluoromethoxy)benzylamine |
93919-56-3 | 97% | 250mg |
$489.60 | 2023-08-31 | |
| Alichem | A012000087-500mg |
4-(Trifluoromethoxy)benzylamine |
93919-56-3 | 97% | 500mg |
$823.15 | 2023-08-31 | |
| Alichem | A012000087-1g |
4-(Trifluoromethoxy)benzylamine |
93919-56-3 | 97% | 1g |
$1445.30 | 2023-08-31 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021557-1g |
1-[4-(trifluoromethoxy)phenyl]methanamine |
93919-56-3 | 97% | 1g |
¥27 | 2024-05-20 |
1-[4-(trifluoromethoxy)phenyl]methanamine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Hydrogen , Ammonia Catalysts: Iron oxide (Fe2O3) , Iron Solvents: Isopropanol ; 24 h, 50 bar, 120 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Hydrogen , Ammonia Catalysts: Nickel Solvents: tert-Butanol ; 24 h, 25 - 27 bar, 120 °C
Riferimento
- Reusable Nickel Nanoparticles-Catalyzed Reductive Amination for Selective Synthesis of Primary Amines, Angewandte Chemie, 2019, 58(15), 5064-5068
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 3 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; 15 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; 15 min, rt
Riferimento
- Preparation of inhibitors of indoleamine-2,3-dioxygenase (IDO) for treatment of cancer and infectious diseases, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide , Cobalt(2+), (acetonitrile)[3,7-bis[2-(diphenylphosphino-κP)ethyl]octahydro-1,5-d… Solvents: Isopropanol ; 16 h, 30 bar, 90 °C
Riferimento
- Cobalt-Catalyzed Hydrogenative Transformation of Nitriles, ACS Catalysis, 2021, 11(22), 13761-13767
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Trimethyl orthoformate ; 2 h, 25 °C
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 5 h, 65 °C
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 25 °C
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 5 h, 65 °C
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 25 °C
Riferimento
- New Efficient Substrates for Semicarbazide-Sensitive Amine Oxidase/VAP-1 Enzyme: Analysis by SARs and Computational Docking, Journal of Medicinal Chemistry, 2006, 49(21), 6197-6208
Metodo di produzione 6
Condizioni di reazione
Riferimento
- A Dual Modulator of Farnesoid X Receptor and Soluble Epoxide Hydrolase To Counter Nonalcoholic Steatohepatitis, Journal of Medicinal Chemistry, 2017, 60(18), 7703-7724
Metodo di produzione 7
Condizioni di reazione
Riferimento
- Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity, European Journal of Medicinal Chemistry, 2017, 125, 41-48
Metodo di produzione 8
Condizioni di reazione
Riferimento
- Thiadiazines and their preparation and use as insecticidal and acaricidal agents, European Patent Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , trans-4-Phenyl-3-buten-2-one Catalysts: 2396595-28-9 Solvents: Toluene , Water ; 4 h, 90 °C
1.2 Reagents: Acetic acid ; 5 h, 90 °C; 90 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; > 1 h, rt
1.4 Reagents: Potassium carbonate Solvents: Water ; pH 11, rt
1.2 Reagents: Acetic acid ; 5 h, 90 °C; 90 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; > 1 h, rt
1.4 Reagents: Potassium carbonate Solvents: Water ; pH 11, rt
Riferimento
- Platinum-(phosphinito-phosphinous acid) complexes as bi-talented catalysts for oxidative fragmentation of piperidinols: an entry to primary amines, RSC Advances, 2019, 9(65), 37825-37829
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Hydrogen , Ammonia Catalysts: Cobalt salophen complex Solvents: Tetrahydrofuran , Water ; 40 bar; 5 - 7 bar; 45 bar; 135 °C; 24 h, 120 °C
Riferimento
- Ultra-small cobalt nanoparticles from molecularly-defined Co-salen complexes for catalytic synthesis of amines, Chemical Science, 2020, 11(11), 2973-2981
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Hydrogen , Ammonia Catalysts: 1,1′-[2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[1,1-diphenylpho… , Methanesulfonic acid, 1,1,1-trifluoro-, nickel(2+) salt (2:1) Solvents: 2,2,2-Trifluoroethanol ; 16 h, 40 bar, 120 °C
Riferimento
- Nickel-catalyzed hydrogenative coupling of nitriles and amines for general amine synthesis, Science (Washington, 2022, 376(6600), 1433-1441
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Hydrogen , Ammonia Catalysts: Nickel Solvents: Methanol ; 18 h, 35 bar, 60 °C
Riferimento
- Stable and reusable Ni-based nanoparticles for general and selective hydrogenation of nitriles to amines, Chemical Science, 2022, 13(36), 10914-10922
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Hydrogen , Ammonia Catalysts: Dichlorotris(triphenylphosphine)ruthenium Solvents: 2-Methyl-2-butanol ; 5 - 7 bar; 40 bar; 30 h, 130 °C
Riferimento
- Simple ruthenium-catalyzed reductive amination enables the synthesis of a broad range of primary amines, Nature Communications, 2018, 9(1), 1-12
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 15 min, rt; rt → 0 °C
1.2 Reagents: Zinc ; 0 °C; 1 h, 80 - 90 °C
1.2 Reagents: Zinc ; 0 °C; 1 h, 80 - 90 °C
Riferimento
- Effect of novel triazole-amino acid hybrids on growth and virulence of Candida species: in vitro and in vivo studies, Organic & Biomolecular Chemistry, 2016, 14(45), 10599-10619
Metodo di produzione 15
Condizioni di reazione
1.1 Catalysts: Triphos , Borate(1-), tetrafluoro-, cobalt(2+) (2:1) Solvents: 2,2,2-Trifluoroethanol ; 15 min, rt
1.2 Reagents: Hydrogen , Ammonia ; 24 h, 40 bar, 120 °C
1.2 Reagents: Hydrogen , Ammonia ; 24 h, 40 bar, 120 °C
Riferimento
- Homogeneous cobalt-catalyzed reductive amination for synthesis of functionalized primary amines, Nature Communications, 2019, 10(1), 1-9
1-[4-(trifluoromethoxy)phenyl]methanamine Raw materials
- 4-(Trifluoromethoxy)benzaldehyde
- 4-(Trifluoromethoxy)benzonitrile
- 4-(Trifluoromethoxy)benzaldoxime
- 2,2,6,6-Tetramethyl-1-[[4-(trifluoromethoxy)phenyl]methyl]-4-piperidinol
1-[4-(trifluoromethoxy)phenyl]methanamine Preparation Products
1-[4-(trifluoromethoxy)phenyl]methanamine Letteratura correlata
-
1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
93919-56-3 (1-[4-(trifluoromethoxy)phenyl]methanamine) Prodotti correlati
- 93071-75-1(1-[3-(trifluoromethoxy)phenyl]methanamine)
- 177842-14-7(1-[4-(difluoromethoxy)phenyl]methanamine)
- 887595-84-8({[3-(trifluoromethoxy)phenyl]methyl}hydrazine)
- 175205-64-8(1-[2-(trifluoromethoxy)phenyl]methanamine)
- 244022-71-7(1-[3-(difluoromethoxy)phenyl]methanamine)
- 51887-20-8(4-Trifluoromethoxybenzylhydrazine dihydrochloride)
- 1187929-30-1(N-Methyl-1-3-(trifluoromethoxy)phenylmethanamine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti